3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione
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Description
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multi-drug resistance in cancer cells .
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor . This inhibition disrupts the VEGF signaling pathway, which is critical for angiogenesis. The compound also inhibits P-glycoprotein efflux pumps, reducing the efflux of chemotherapeutic drugs from cancer cells and thereby increasing their intracellular concentration .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps leads to a decrease in angiogenesis and an increase in the intracellular concentration of chemotherapeutic drugs, respectively . This dual action can lead to a significant enhancement of the anticancer activity of chemotherapeutic drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of co-administered drugs by inhibiting P-glycoprotein efflux pumps . Additionally, the compound’s efficacy may vary depending on the specific type of cancer cells it is used against .
Biochemical Analysis
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis .
Cellular Effects
In cellular studies, this compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . The compound’s ability to inhibit these targets demonstrates its potential as a multi-drug resistance-reversal agent .
Temporal Effects in Laboratory Settings
Its ability to enhance the anticancer activity of doxorubicin suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently lacking, its potent inhibition of VEGFR1 and P-glycoprotein efflux pumps suggests that it may exhibit dose-dependent effects .
Metabolic Pathways
Its interaction with VEGFR1 and P-glycoprotein efflux pumps suggests that it may influence various metabolic processes .
Transport and Distribution
Its interaction with P-glycoprotein efflux pumps suggests that it may be involved in the transport of other compounds across cell membranes .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-11-15(20-14-6-7-16-17(10-14)25-12-24-16)19(23)21(18)9-8-13-4-2-1-3-5-13/h1-7,10,15,20H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLVJNWWBFONPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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